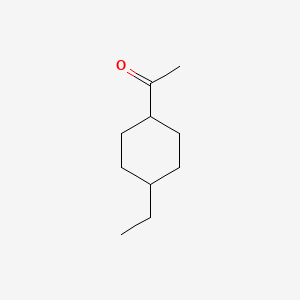![molecular formula C9H17ClFNO B13587977 [2-(Aminomethyl)-6-fluorospiro[3.3]heptan-2-yl]methanolhydrochloride](/img/structure/B13587977.png)
[2-(Aminomethyl)-6-fluorospiro[3.3]heptan-2-yl]methanolhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(aminomethyl)-6-fluorospiro[3.3]heptan-2-yl]methanol hydrochloride: is a chemical compound with the molecular formula C9H18ClNO It is a spiro compound, characterized by a unique bicyclic structure where two rings share a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(aminomethyl)-6-fluorospiro[3.3]heptan-2-yl]methanol hydrochloride typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps include:
Formation of the spirocyclic core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorine atom: This step often involves fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Aminomethylation: This step introduces the aminomethyl group, typically through reductive amination reactions.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt, usually by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the spirocyclic ring or the aminomethyl group, leading to various reduced derivatives.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced spirocyclic derivatives.
Substitution: Formation of halogenated or functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: : The compound is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: : It is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: : Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of new drugs targeting specific molecular pathways.
Industry: : The compound’s unique structure makes it a candidate for use in materials science, particularly in the development of novel polymers and advanced materials.
Wirkmechanismus
The exact mechanism of action of [2-(aminomethyl)-6-fluorospiro[3.3]heptan-2-yl]methanol hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure and the presence of the fluorine atom can influence its binding affinity and specificity, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
[2-(aminomethyl)spiro[3.3]heptan-2-yl]methanol: Lacks the fluorine atom, which may result in different chemical and biological properties.
[2-(aminomethyl)-6-chlorospiro[3.3]heptan-2-yl]methanol hydrochloride: Similar structure but with a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.
[2-(aminomethyl)-6-bromospiro[3.3]heptan-2-yl]methanol hydrochloride: Contains a bromine atom, which may affect its chemical stability and biological activity.
Uniqueness: The presence of the fluorine atom in [2-(aminomethyl)-6-fluorospiro[3.3]heptan-2-yl]methanol hydrochloride imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its potential as a pharmaceutical agent or a chemical intermediate.
This detailed article provides a comprehensive overview of [2-(aminomethyl)-6-fluorospiro[33]heptan-2-yl]methanol hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C9H17ClFNO |
|---|---|
Molekulargewicht |
209.69 g/mol |
IUPAC-Name |
[2-(aminomethyl)-6-fluorospiro[3.3]heptan-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C9H16FNO.ClH/c10-7-1-8(2-7)3-9(4-8,5-11)6-12;/h7,12H,1-6,11H2;1H |
InChI-Schlüssel |
RCYLKGXAMVKHJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC12CC(C2)(CN)CO)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


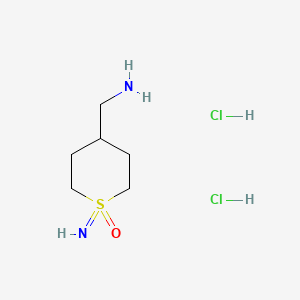
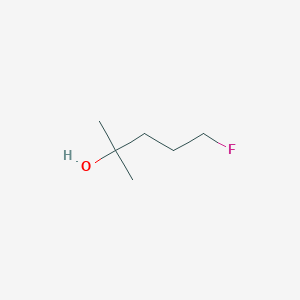

![2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one](/img/structure/B13587921.png)
![{[2-(5-Methylfuran-2-yl)-1,3-thiazol-4-yl]methyl}(propan-2-yl)[(pyridin-2-yl)methyl]amine](/img/structure/B13587922.png)
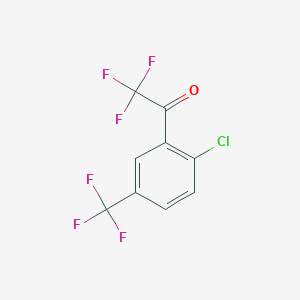
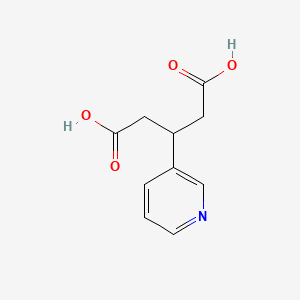

![(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol](/img/structure/B13587945.png)
![rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyrazinedihydrochloride](/img/structure/B13587969.png)
![Tert-butyl3,6-diazabicyclo[3.2.2]nonane-6-carboxylatehydrochloride](/img/structure/B13587984.png)

![N-({3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]phenyl}methyl)-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxamide hydrochloride](/img/structure/B13587996.png)
